molecular formula C16H16N2O3 B2421364 N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 941960-52-7

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2421364
CAS No.: 941960-52-7
M. Wt: 284.315
InChI Key: VGGVJGANMRTWIB-UHFFFAOYSA-N
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Description

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic organic compound featuring a tetrahydroquinoline core scaffold, a structure of significant interest in medicinal chemistry . This molecule is specifically functionalized with a furan-2-carbonyl group at the 1-position of the tetrahydroquinoline ring and an acetamide group at the 6-position. The tetrahydroquinoline heterocycle is a privileged structure in drug discovery, widely found in compounds with a broad spectrum of pharmacological activities . Analogs based on this core have demonstrated documented biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties, making them valuable templates for developing new therapeutic agents . The presence of the furan ring, a heterocyclic system known for its role in organic synthesis and bioactivity, further enhances the molecular complexity and research potential of this compound . Its specific structure suggests potential applications as a key intermediate in organic synthesis or as a scaffold for developing pharmacologically active molecules . Researchers can leverage this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for screening against various biological targets. This product is intended for use in laboratory research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference purposes.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11(19)17-13-6-7-14-12(10-13)4-2-8-18(14)16(20)15-5-3-9-21-15/h3,5-7,9-10H,2,4,8H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGVJGANMRTWIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves the following steps:

    Formation of the Furan-2-carbonyl Intermediate: The furan-2-carbonyl group can be synthesized through the oxidation of furfural using oxidizing agents such as nitric acid or hydrogen peroxide.

    Quinoline Derivative Preparation: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Coupling Reaction: The furan-2-carbonyl intermediate is then coupled with the quinoline derivative through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide involves its interaction with specific molecular targets. The furan ring and quinoline moiety can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide: Similar structure with a piperidine and indole moiety.

    N-(4-(1-((furan-2-carbonyl)hydrazono)ethyl)phenyl)acetamide: Contains a hydrazono group and a phenyl ring.

Uniqueness

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is unique due to the combination of the furan and quinoline moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.

Biological Activity

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2O4S. Its structure includes a furan-2-carbonyl group linked to a tetrahydroquinoline moiety, which contributes to its diverse biological properties. The sulfonamide group is particularly noteworthy for its prevalence in pharmacologically active compounds.

Structural Features

FeatureDescription
Furan RingContributes to the compound's reactivity and biological interactions.
TetrahydroquinolineKnown for various biological activities, including anticancer properties.
Sulfonamide GroupImparts antibacterial and diuretic activities.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of similar structures can inhibit cell proliferation in breast cancer (BT-474), cervical cancer (HeLa), and non-small cell lung cancer (NCI-H460) with IC50 values ranging from 0.4 μM to 10 μM .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Compounds with similar furan and tetrahydroquinoline structures have demonstrated antimicrobial effects against various pathogens, indicating that this compound may possess similar activity.

The mechanism through which this compound exerts its biological effects is primarily through enzyme inhibition. The furan ring and sulfonamide group interact with enzyme active sites, disrupting critical biochemical pathways. This inhibition can lead to apoptosis in cancer cells and reduced bacterial proliferation .

Study 1: Cytotoxicity Against Cancer Cell Lines

In vitro studies evaluated the cytotoxicity of this compound against a panel of human cancer cell lines using the MTT assay. The results indicated varying degrees of cytotoxicity with notable efficacy against breast cancer cells.

Study 2: Antimicrobial Efficacy

A comparative study was conducted on compounds structurally related to this compound. The findings suggested that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, and how do reaction parameters influence yield?

  • Methodology :

  • Step 1 : Synthesis typically begins with functionalization of the tetrahydroquinoline core. For example, furan-2-carbonyl groups are introduced via nucleophilic acyl substitution or coupling reactions (e.g., using EDCI/HOBt) under anhydrous conditions .
  • Step 2 : Acetamide installation at the 6-position often employs acetylation reagents (e.g., acetyl chloride) in polar aprotic solvents (e.g., DCM) at 0–25°C .
  • Key Parameters :
  • Temperature : Elevated temperatures (>40°C) may degrade thermally sensitive intermediates .
  • Solvent Choice : Ethanol or THF improves solubility of intermediates, while DCM enhances reaction rates for acylation .
  • Yield Optimization : Purification via silica gel chromatography (eluent: 5–10% MeOH/CH₂Cl₂) achieves >90% purity, as validated by HPLC .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Essential Techniques :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., furan carbonyl protons at δ 7.8–8.2 ppm; tetrahydroquinoline CH₂ groups at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
    • Validation : Cross-referencing with analogous tetrahydroquinoline derivatives (e.g., ) resolves signal overlap in crowded spectral regions.

Advanced Research Questions

Q. How can contradictory NMR data for substituted tetrahydroquinoline derivatives be resolved?

  • Case Study :

  • Issue : Overlapping signals from tetrahydroquinoline CH₂ groups and furan protons .
  • Resolution Strategies :
  • 2D NMR (COSY, HSQC) : Differentiates coupled protons and assigns quaternary carbons .
  • Deuteration Experiments : Replacing exchangeable protons (e.g., NH) with deuterium simplifies splitting patterns .
  • Comparative Analysis : Benchmarking against structurally validated analogs (e.g., SR1001 in ) identifies consistent chemical shifts.

Q. What strategies enhance metabolic stability of tetrahydroquinoline-based acetamides while retaining bioactivity?

  • Approaches :

  • Structural Modifications :
  • Sulfonyl Group Introduction : Replacing furan with ethanesulfonyl groups (e.g., ) reduces oxidative metabolism.
  • Halogenation : Fluorine substitution at meta/para positions improves metabolic half-life (t½) by blocking CYP450-mediated oxidation .
  • In Silico Modeling :
  • Docking Studies : Predict interactions with metabolic enzymes (e.g., CYP3A4) to guide steric hindrance design .
  • In Vitro Assays :
  • Microsomal Stability Tests : Quantify compound depletion in liver microsomes (e.g., <20% degradation at 1 hr indicates stability) .

Q. How can computational methods predict the biological targets of this compound?

  • Methodology :

  • Pharmacophore Modeling : Aligns acetamide and tetrahydroquinoline moieties with known enzyme inhibitors (e.g., RORγ inverse agonists in ).
  • Molecular Dynamics (MD) Simulations : Assess binding affinity to targets like PTP1B () or orexin receptors () via free-energy calculations.
  • Validation : Cross-check predictions with experimental IC₅₀/EC₅₀ values from enzyme inhibition assays (e.g., NOS assays in ).

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